alpha-Amyrenone
Overview
Description
Alpha-Amyrenone is a triterpenoid compound with the molecular formula C30H48O. It is a naturally occurring isomer found in various oleoresins from species of the Protium genus in the Brazilian Amazon. This compound is known for its biological activities and potential therapeutic applications .
Mechanism of Action
Alpha-Amyrenone, also known as Alfa-Amyrenone, is a natural product found in aerial parts of Inula candida (L.) Cass . It is a triterpenoid isomer that occurs naturally in very low concentrations in several oleoresins from Brazilian Amazon species of Protium (Burseraceae) .
Target of Action
This compound has been found to inhibit enzymes involved in the carbohydrate and lipid absorption process, such as α-amylase, α-glucosidase, and lipase . These enzymes are key targets in the management of metabolic diseases.
Mode of Action
The compound interacts with these enzymes, leading to their inhibition. This compound significantly inhibited α-glucosidase (96.5% ± 0.52%) at a concentration of 1.6 g/mL . At a concentration of 100 µg/mL, it showed an inhibition rate on lipase with an IC50 value of 82.99% ± 1.51% .
Biochemical Pathways
By inhibiting α-amylase, α-glucosidase, and lipase, this compound affects the metabolic pathways related to carbohydrate and lipid absorption. This leads to a decrease in the breakdown and absorption of carbohydrates and fats, which can help manage conditions like diabetes and obesity .
Pharmacokinetics
Its potential pharmacological use is hindered by its low solubility in water , which could impact its bioavailability.
Result of Action
The inhibition of key metabolic enzymes by this compound can lead to a decrease in the absorption of carbohydrates and fats. This can result in lower blood glucose and lipid levels, which is beneficial in the management of metabolic diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its low solubility in water can affect its absorption and hence its efficacy
Biochemical Analysis
Biochemical Properties
Alpha-Amyrenone has been found to interact with enzymes involved in the carbohydrate and lipid absorption process, such as α-amylase, α-glucosidase, and lipase . It significantly inhibited α-glucosidase at a concentration of 1.6 g/mL and showed an inhibition rate on lipase with an IC50 value of 82.99% ± 1.51% at a concentration of 100 µg/mL .
Cellular Effects
In vitro studies have shown that this compound has inhibitory effects on the enzymes lipase, α-glucosidase, and α-amylase . These findings demonstrate the potential of this compound for the development of drugs in the treatment of chronic metabolic diseases .
Molecular Mechanism
It is known that it exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation .
Metabolic Pathways
Preparation Methods
Alpha-Amyrenone can be synthesized through the oxidation of alpha, beta-amyrins, which are major compounds found in the same oleoresins. The synthetic route involves a high-yield procedure using commercially available mixtures of alpha, beta-amyrins as substrates. The oxidation process typically employs reagents such as potassium permanganate or chromium trioxide under controlled conditions .
Chemical Reactions Analysis
Alpha-Amyrenone undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to produce more oxidized derivatives.
Reduction: It can be reduced to form alpha-amyrin.
Substitution: this compound can participate in substitution reactions, particularly at the carbonyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Alpha-Amyrenone has been extensively studied for its biological activities and potential therapeutic applications. Some of its notable applications include:
Chemistry: Used as a precursor for synthesizing other triterpenoid compounds.
Biology: Studied for its inhibitory effects on enzymes involved in carbohydrate and lipid absorption, such as alpha-amylase, alpha-glucosidase, and lipase.
Medicine: Potential development of drugs for treating chronic metabolic diseases due to its enzyme inhibitory properties.
Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals
Comparison with Similar Compounds
Alpha-Amyrenone is similar to other triterpenoid compounds such as beta-Amyrenone, alpha-Amyrin, and beta-Amyrin. it is unique in its specific inhibitory effects on digestive enzymes and its potential therapeutic applications. The following are some similar compounds:
Beta-Amyrenone: Another isomer with similar biological activities.
Alpha-Amyrin: A precursor in the synthesis of this compound.
Beta-Amyrin: Another precursor in the synthesis of this compound
Properties
IUPAC Name |
(4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydropicen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h9,19-20,22-23,25H,10-18H2,1-8H3/t19-,20+,22+,23-,25+,27-,28+,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFWJJFSELKWGA-IPQOMUISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@H]1C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
638-96-0 | |
Record name | α-Amyrenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Amyrenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .ALPHA.-AMYRENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLL7MH4OJO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying α-Amyrenone in Cirsium setosum?
A1: While α-Amyrenone has been found in other plant species, its isolation from Cirsium setosum marked the first reported instance within that genus []. This discovery expands the known sources of this compound and hints at its potential diverse biological activities, warranting further investigation.
Q2: How does α-Amyrenone exhibit potential antimalarial activity?
A2: Computational studies using molecular docking techniques suggest that α-Amyrenone demonstrates strong binding affinity to key enzymes involved in the malaria parasite's lifecycle, namely lysyl-tRNA synthetases and Dihydrofolate reductase (DHFR) []. These enzymes are essential for parasite survival and are targeted by existing antimalarial drugs like artesunate and chloroquine. The study revealed that α-Amyrenone's binding scores were comparable to, and in some cases even better than, the standard antimalarial drugs, suggesting its potential as a lead compound for developing novel antimalarial agents [].
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